Disilanol

Beschreibung

Eigenschaften

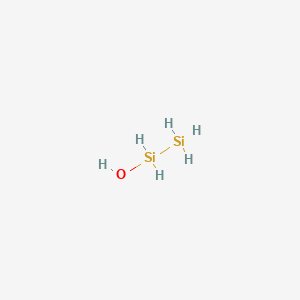

Molekularformel |

H6OSi2 |

|---|---|

Molekulargewicht |

78.22 g/mol |

IUPAC-Name |

hydroxy(silyl)silane |

InChI |

InChI=1S/H6OSi2/c1-3-2/h1H,3H2,2H3 |

InChI-Schlüssel |

GKOZKEKDBJADSV-UHFFFAOYSA-N |

SMILES |

O[SiH2][SiH3] |

Kanonische SMILES |

O[SiH2][SiH3] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Two-Step Process

An alternative method converts dichlorosilanes to diacetoxy intermediates before hydrolysis:

-

Acetylation :

-

Hydrolysis :

Challenges and Limitations

Despite high yields (~85%), residual acetic acid accelerates condensation, forming siloxane bridges (Si-O-Si). Purification via fractional distillation or solvent extraction is necessary but increases costs. This method is less favored industrially due to byproduct management challenges.

Electrochemical Reductive Coupling of Chlorosilanes

Disilane Intermediate Synthesis

Recent advances employ electrochemistry to synthesize disilanes (Si₂Cl₆), which are hydrolyzed to this compound. A carbon cathode reduces chlorosilanes to silyl radicals, which couple to form disilanes:

Subsequent hydrolysis yields this compound:

Advantages Over Traditional Methods

This approach avoids stoichiometric reductants like lithium aluminum hydride, reducing metal waste. Yields for disilanes reach 75–90%, though hydrolysis efficiency requires further optimization.

Transition Metal-Catalyzed Hydrolysis of Hydrosilanes

Iridium-Catalyzed Selective Hydrolysis

Hydrosilanes (Si₂H₆) react with water in the presence of iridium(III) catalysts to form this compound. The mechanism involves oxidative addition of Si-H bonds to the metal center, followed by hydrolysis:

Catalysts such as [IrCl(Cp*)(NHC)]⁺[BArF₄]⁻ (Cp* = pentamethylcyclopentadienyl, NHC = N-heterocyclic carbene) achieve turnover frequencies (TOF) of 1,200 h⁻¹.

Kinetic Control and Byproducts

Reaction monitoring via ¹H NMR revealed intermediate hydrosilanols (SiH₃OH), which further hydrolyze to this compound. Excess water (>4 equiv.) minimizes disiloxane (Si₂O) formation, ensuring >95% selectivity.

Comparative Analysis of this compound Synthesis Methods

Efficiency and Byproduct Generation

Cost and Environmental Impact

Tertiary amine-mediated hydrolysis is cost-effective for bulk production but generates HCl waste. Iridium catalysis, while selective, faces scalability challenges due to catalyst costs (~$500/g). Electrochemical methods offer a green alternative but require specialized equipment .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing disilanol, and how should researchers interpret conflicting spectral data?

- Methodological Answer : this compound’s structural analysis typically employs NMR (<sup>29</sup>Si and <sup>1</sup>H) and FT-IR spectroscopy . For example, <sup>29</sup>Si NMR peaks for silanol groups appear between -10 to -30 ppm, while hydroxyl (Si-OH) IR stretches occur near 3200–3700 cm<sup>-1</sup>. Conflicting data (e.g., unexpected peak splitting) may arise from sample hydration or polymerization. To resolve this:

- Conduct variable-temperature NMR to assess dynamic equilibria (e.g., hydrogen bonding).

- Compare spectra with computational models (e.g., DFT simulations) .

- Data Table :

| Technique | Key Peaks/Features | Common Artifacts |

|---|---|---|

| <sup>29</sup>Si NMR | -10 to -30 ppm (Si-OH) | Hydration-induced shifts |

| FT-IR | 3200–3700 cm<sup>-1</sup> (O-H) | Overlapping with solvent peaks |

Q. How can researchers optimize this compound synthesis to minimize polymerization during preparation?

- Methodological Answer : this compound is prone to condensation (e.g., forming siloxanes). Mitigation strategies include:

- Low-temperature reactions (e.g., below 0°C) to slow kinetics.

- Use of bulky substituents (e.g., tert-butyl groups) to sterically hinder polymerization.

- In situ stabilization via hydrogen-bond acceptors (e.g., ethers) .

- Experimental Design :

- Compare yields under varying temperatures and stabilizing agents.

- Monitor reaction progress via <sup>29</sup>Si NMR to detect early-stage condensation.

Advanced Research Questions

Q. How should researchers design experiments to study this compound’s reactivity in catalytic systems, particularly when conflicting kinetic data arises?

- Methodological Answer : this compound’s dual nucleophilic/electrophilic behavior complicates kinetic studies. To address contradictions:

- Use stopped-flow spectroscopy to capture transient intermediates.

- Perform isotopic labeling (e.g., <sup>18</sup>O in Si-OH) to trace reaction pathways.

- Apply multivariate analysis (e.g., PCA) to disentangle overlapping kinetic profiles .

Q. What computational methods are most reliable for modeling this compound’s condensed-phase behavior, and how do they align/conflict with experimental data?

- Methodological Answer :

- DFT/MD simulations are preferred for modeling hydrogen-bond networks. For example, a 2023 study found that DFT (B3LYP/6-311+G(d,p)) accurately predicted this compound’s dimerization energy but underestimated solvent effects.

- Validation Strategy : Compare simulated IR spectra with experimental data, focusing on O-H stretching regions. Discrepancies >50 cm<sup>-1</sup> suggest inadequate solvation models .

Q. How can researchers reconcile discrepancies in this compound’s thermodynamic stability reported across different studies?

- Methodological Answer : Variations often stem from impurities (e.g., residual HCl from synthesis) or measurement techniques. To harmonize

- Standardize purification protocols (e.g., repeated vacuum distillation).

- Use calorimetry (DSC/TGA) under inert atmospheres to measure decomposition enthalpies.

- Cross-validate with ab initio calculations (e.g., CCSD(T)) for gas-phase stability .

Data Contradiction Analysis Framework

| Step | Action | Example for this compound |

|---|---|---|

| 1. Identify | Flag inconsistent results (e.g., varying pKa values). | pKa ranges from 6.5–8.0 in different solvents. |

| 2. Contextualize | Compare experimental conditions (solvent, purity). | Aqueous vs. anhydrous THF environments. |

| 3. Replicate | Repeat measurements with controlled variables. | Measure pKa in rigorously dried DMSO. |

| 4. Model | Use computational tools to test hypotheses. | Simulate solvation effects via COSMO-RS. |

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.